molecular formula C22H16 B1219146 7,10-Dimethylbenzo[a]pyrene CAS No. 63104-33-6

7,10-Dimethylbenzo[a]pyrene

Cat. No. B1219146
CAS RN: 63104-33-6
M. Wt: 280.4 g/mol
InChI Key: XTPGPUORAJUZLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PAHs like 7,10-Dimethylbenzo[a]pyrene typically involves multi-step organic reactions. For example, Mitchell and Yan (1977) described the synthesis of a closely related compound, trans-12b,12c-dimethyl-12b,12c-dihydrobenzo(e)pyrene, through a 10-step process starting from o-dibromobenzene and 2,6-dichlorotoluene, utilizing a Wittig rearrangement – Hofmann elimination sequence (Mitchell & Yan, 1977).

Molecular Structure Analysis

The molecular structure of PAH derivatives, including 7,10-Dimethylbenzo[a]pyrene, is often analyzed using X-ray diffraction (XRD) techniques. Neidle et al. (1980) conducted an X-ray crystallographic study on an ultimate carcinogenic form of benzo[a]pyrene, providing insights into the structural details and strain within the PAH molecules, which could be relevant for understanding the structure of 7,10-Dimethylbenzo[a]pyrene (Neidle et al., 1980).

Chemical Reactions and Properties

Electrochemical studies reveal insights into the reactivity of PAH derivatives. Park et al. (1978) investigated several dimethylbenzo[a]pyrenes (DMBPs), highlighting their redox behavior and the stability of cation radicals formed during electrochemical reactions, which are crucial for understanding the chemical properties of 7,10-Dimethylbenzo[a]pyrene (Park et al., 1978).

Physical Properties Analysis

The physical properties of PAHs like 7,10-Dimethylbenzo[a]pyrene, such as solubility, melting point, and boiling point, are determined by their molecular structure. While specific studies on 7,10-Dimethylbenzo[a]pyrene might not be readily available, research on similar compounds offers valuable insights. For instance, the study of the molecular structure and crystallography of PAH derivatives helps understand the physical behavior of these compounds (Neidle et al., 1980).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophilic and nucleophilic substitution reactions, and stability under various conditions, are central to understanding 7,10-Dimethylbenzo[a]pyrene. Electrochemical investigations, such as those conducted by Park et al. (1978), provide a foundation for exploring these aspects by detailing the oxidation and reduction processes of DMBPs (Park et al., 1978).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chiral Polynitrohelicenes : 1,12-Dimethylbenzo[c]phenanthrene-5,8-dinitrile, related to 7,10-Dimethylbenzo[a]pyrene, is used in synthesizing chiral polynitrohelicenes. These helicenes form charge-transfer complexes with pyrene, showing potential in developing new molecular materials with unique electronic properties (Okubo et al., 2000).

Environmental and Material Applications

  • Pyrene-based Polymers for CO2 Capture : Pyrene derivatives, such as those related to 7,10-Dimethylbenzo[a]pyrene, have been used in the synthesis of benzimidazole-linked polymers for selective CO2 capture, demonstrating significant selectivity and capacity for greenhouse gas sequestration (Rabbani et al., 2012).

Sensing and Detection Technologies

  • Development of Fluorescent Sensors : Pyrene-antipyrine based compounds, structurally related to 7,10-Dimethylbenzo[a]pyrene, are used in creating highly selective and sensitive turn-on fluorescent sensors for specific ion detection, such as thorium(IV), which has implications in environmental monitoring and detection technologies (Rani & John, 2017).

Electronic and Photophysical Applications

  • Nonlinear Optical Materials : Certain pyrene derivatives, akin to 7,10-Dimethylbenzo[a]pyrene, show promise as broadband nonlinear optical materials. Their high linear transmission and significant third-order nonlinear refractive index make them suitable for applications in photonic devices (Wu et al., 2017).

Photovoltaic and Solar Cell Applications

  • Use in Solar Cells : Phenylenethynylene rigid linkers anchored to metal oxide nanoparticles using pyrene, closely related to 7,10-Dimethylbenzo[a]pyrene, exhibit properties beneficial for solar cells. Their use in nanostructured TiO2 films indicates potential for efficient energy conversion in photovoltaic applications (Taratula et al., 2006).

Electronic Device Applications

  • Organic Light-Emitting Diodes (OLEDs) : Pyrene-based compounds, similar to 7,10-Dimethylbenzo[a]pyrene, have been utilized in the development of highly efficient deep-blue organic light-emitting diodes. These compounds offer high quantum efficiency and excellent thermal stability, making them suitable for advanced display technologies (Zhang et al., 2018).

Safety And Hazards

7,10-Dimethylbenzo[a]pyrene may cause an allergic skin reaction, genetic defects, cancer, and may damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

7,10-dimethylbenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16/c1-13-6-7-14(2)20-18-11-10-16-5-3-4-15-8-9-17(12-19(13)20)22(18)21(15)16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPGPUORAJUZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C=CC4=C5C3=C(C2=C(C=C1)C)C=CC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212444
Record name 7,10-Dimethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,10-Dimethylbenzo[a]pyrene

CAS RN

63104-33-6
Record name 7,10-Dimethylbenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63104-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10-Dimethylbenzo(a)pyrene
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Record name 7,10-Dimethylbenzo(a)pyrene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-L30 7,10-DIMETHYLBENZO(A)PYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
MS Newman, S Kumar - The Journal of Organic Chemistry, 1977 - ACS Publications
1-Acetylpyrene was reacted with the lithium enolate of ethyl acetate to yield the hydroxy ester which was dehy-drated to3-(1-pyrenyl)-2-butenoic acid. Reduction produced 3-(1-pyrenyl) …
Number of citations: 9 pubs.acs.org
SS Hecht, N Hirota, D Hoffman - Cancer Letters, 1978 - Elsevier
The tumor initiating activity on mouse skin of benzo[a]pyrene (BaP), 7,10-dimethylBaP, and 10-methylBaP was determined. Each compound was tested at initiating closes of 50 μg and …
Number of citations: 9 www.sciencedirect.com
R Santella, T Kinoshita, AM Jeffrey - Mutation Research Letters, 1982 - Elsevier
The mutagenicity of benzo[a]pyrene (BP) and a number of methylated derivatives towards Salmonella typhimurium has been tested. The most mutagenic derivative tested was 6-…
Number of citations: 25 www.sciencedirect.com
T Kinoshita, M Konieczny, R Santella, AM Jeffrey - Cancer Research, 1982 - AACR
The ultimate carcinogenic form of benzo(a)pyrene (BP) is thought to result from metabolic activation at the 7 to 10 positions. Substitution by a methyl group at these positions would be …
Number of citations: 14 aacrjournals.org
LM Calle, PD Sullivan, MD Nettleman, IJ Ocasio… - Biochemical and …, 1978 - Elsevier
The mutagenicity of benzo(a)pyrene and some derivatives towards Salmonella typhimurium strain TA 98 is in the order 6-methylbenzo(a)pyrene > 10-methyl-benzo(a) pyrene > benzo(a…
Number of citations: 41 www.sciencedirect.com
DR Buhler, F Unlu, DR Thakker, TJ Slaga, MS Newman… - Cancer research, 1982 - AACR
The skin tumor-initiating activities of 7-, 8-, 9-, and 10-fluorobenzo(a)pyrenes have been compared to that of benzo(a)pyrene in female Sencar mice after 16 weeks of promotion with 12-…
Number of citations: 32 aacrjournals.org
AA Leon, JC Ball, S Foxall-Van Aken, GH Daub… - Chemico-biological …, 1985 - Elsevier
The chemical and mutagenic properties of a series of chloromethylbenzo[a]pyrenes (chloromethyl-BaP) (chloromethyl groups in position 1-, 4-, 5-, 6-, 10-, 11- or 12-) were studied in …
Number of citations: 6 www.sciencedirect.com
VB Conrad, EL Wehry - Applied Spectroscopy, 1983 - opg.optica.org
The narrow bandwidth radiation of a tunable dye laser is used to excite selectively the quasilinear absorption bands exhibited by polycyclic aromatic hydrocarbons (PAH's) isolated in …
Number of citations: 15 opg.optica.org
RA Velapoldi, PA White, W May… - Analytical …, 1983 - ACS Publications
Registry No. Benzo [o] pyrene, 50-32-8; perylene, 198-55-0; benz [a] anthracene, 56-55-3; benzo [6] fluorene, 30777-19-6; benzo [a] fluorene, 30777-18-5; 7, 10-dimethylbenzo [a] …
Number of citations: 17 pubs.acs.org
PD Sullivan, LE Ellis, LM Calle, IJ Ocasio - Chemico-Biological Interactions, 1982 - Elsevier
The chemical and enzymatic oxidations of 6-, 7- and 10-methylbenzo[a]pyrenes, 6,10- and 7,10-dimethylbenzo[a]pyrenes and benzo[a]pyrene (BP) itself have been investigated to …
Number of citations: 8 www.sciencedirect.com

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